3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide 3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1021073-39-1
VCID: VC6363096
InChI: InChI=1S/C18H17FN6O/c19-14-3-1-2-13(12-14)18(26)22-11-10-21-16-4-5-17(25-24-16)23-15-6-8-20-9-7-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,20,23,25)
SMILES: C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Molecular Formula: C18H17FN6O
Molecular Weight: 352.373

3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

CAS No.: 1021073-39-1

Cat. No.: VC6363096

Molecular Formula: C18H17FN6O

Molecular Weight: 352.373

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide - 1021073-39-1

Specification

CAS No. 1021073-39-1
Molecular Formula C18H17FN6O
Molecular Weight 352.373
IUPAC Name 3-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Standard InChI InChI=1S/C18H17FN6O/c19-14-3-1-2-13(12-14)18(26)22-11-10-21-16-4-5-17(25-24-16)23-15-6-8-20-9-7-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,20,23,25)
Standard InChI Key JGDPVVBXJKSIMV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s IUPAC name, 3-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide, reflects its three primary components:

  • A 3-fluorobenzamide core, which enhances metabolic stability and lipophilicity .

  • A pyridazine ring substituted with a pyridin-4-ylamino group, contributing to π-π stacking interactions in enzyme binding.

  • An ethylamino linker bridging the benzamide and pyridazine moieties, providing conformational flexibility.

Molecular Formula: C₁₈H₁₇FN₆O
Molecular Weight: 352.373 g/mol
SMILES: C1=CC(=CC(=C1)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1021073-39-1
IUPAC Name3-fluoro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
XLogP32.4 (estimated)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7
Topological Polar SA113 Ų

The fluorine atom at the benzamide’s meta position increases electronegativity, stabilizing the molecule through inductive effects . The pyridazine and pyridine rings adopt planar conformations, as confirmed by X-ray crystallography of analogous compounds .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of 3-fluoro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves three key steps:

  • Preparation of 3-fluorobenzoyl chloride: 3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Coupling with ethylenediamine: The acyl chloride reacts with ethylenediamine in dichloromethane (DCM) to yield N-(2-aminoethyl)-3-fluorobenzamide.

  • Pyridazine functionalization: The amine group of the ethylenediamine linker undergoes nucleophilic substitution with 6-chloropyridazin-3-amine, followed by amination with pyridin-4-amine.

Critical Reaction Conditions:

Spectroscopic Validation

  • FTIR: Peaks at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N-H stretch) confirm the benzamide and amine groups .

  • ¹³C NMR: Signals at δ 165.2 ppm (C=O) and δ 158.9 ppm (C-F) align with computational predictions .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 353.373 matches the molecular formula.

Biological Activity and Mechanism of Action

TYK2 Inhibition

The compound exhibits nanomolar potency against TYK2 (IC₅₀ = 12 nM), a kinase involved in interleukin-12 (IL-12) and interleukin-23 (IL-23) signaling. By binding to the kinase’s ATP pocket, it disrupts JAK-STAT pathways, reducing pro-inflammatory cytokines like IFN-γ and IL-17 .

Table 2: In Vitro Activity Profile

TargetIC₅₀ (nM)Cell Line
TYK212HEK293
JAK1>1,000THP-1
JAK2>1,000HEL
Selectivity Index (TYK2/JAK2)83.3

Industrial and Research Applications

Pharmaceutical Development

  • Inflammatory Diseases: Preclinical models show 60% reduction in murine colitis severity at 10 mg/kg/day .

  • Oncology: Synergizes with paclitaxel, enhancing apoptosis in ovarian cancer spheroids.

Material Science

The pyridazine ring’s electron-deficient nature enables applications in:

  • Conductive polymers: Dopant for polyaniline-based films (conductivity = 1.2 S/cm) .

  • Metal-organic frameworks (MOFs): Ligand for Cu(II)-based MOFs with high CO₂ adsorption capacity (4.2 mmol/g) .

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